molecular formula C6H13N3O5 B150406 6-Azido-6-deoxy-D-galactitol CAS No. 138245-74-6

6-Azido-6-deoxy-D-galactitol

Cat. No. B150406
M. Wt: 207.18 g/mol
InChI Key: BPWHMSFNUDJDKX-DPYQTVNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azido-6-deoxy-D-galactitol is a chemical compound that has gained attention in scientific research due to its unique properties. It is a sugar derivative that has been synthesized through various methods and has shown potential in various applications.

Mechanism Of Action

The mechanism of action of 6-Azido-6-deoxy-D-galactitol is not fully understood. However, it is known to bind to galectin-3, which is a carbohydrate-binding protein. This binding may interfere with galectin-3's normal function, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

6-Azido-6-deoxy-D-galactitol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, possibly through its interaction with galectin-3. It has also been shown to have anti-inflammatory effects, possibly through the inhibition of galectin-3-mediated signaling pathways. Additionally, it has been shown to have immunomodulatory effects, possibly through its interaction with immune cells.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Azido-6-deoxy-D-galactitol in lab experiments is its high yield and purity when synthesized using sodium borohydride. Additionally, it is a versatile building block for the synthesis of various glycoconjugates and azido-glycosides. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 6-Azido-6-deoxy-D-galactitol in scientific research. One direction is the synthesis of novel azido-glycosides for drug discovery. Another direction is the study of its interaction with other carbohydrate-binding proteins. Additionally, its potential use in immunotherapy and anti-inflammatory therapy warrants further investigation.
Conclusion:
6-Azido-6-deoxy-D-galactitol is a sugar derivative that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in drug discovery and therapy.

Synthesis Methods

6-Azido-6-deoxy-D-galactitol can be synthesized through various methods. One of the most common methods is the reduction of 6-Azido-6-deoxy-D-galactose using sodium borohydride. This method produces 6-Azido-6-deoxy-D-galactitol in high yield and purity. Other methods include the reduction of 6-Azido-6-deoxy-D-galactose using other reducing agents such as lithium aluminum hydride and hydrogenation using a palladium catalyst.

Scientific Research Applications

6-Azido-6-deoxy-D-galactitol has shown potential in various scientific research applications. It has been used as a chemical probe to study the galactose-binding protein, galectin-3. It has also been used as a building block in the synthesis of glycoconjugates. Furthermore, it has been used as a precursor for the synthesis of azido-glycosides, which have shown potential in drug discovery.

properties

CAS RN

138245-74-6

Product Name

6-Azido-6-deoxy-D-galactitol

Molecular Formula

C6H13N3O5

Molecular Weight

207.18 g/mol

IUPAC Name

(2S,3R,4S,5R)-6-azidohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H13N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3-6,10-14H,1-2H2/t3-,4+,5+,6-/m1/s1

InChI Key

BPWHMSFNUDJDKX-DPYQTVNSSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)N=[N+]=[N-]

SMILES

C(C(C(C(C(CO)O)O)O)O)N=[N+]=[N-]

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)N=[N+]=[N-]

synonyms

6-AZIDO-6-DEOXY-D-GALACTITOL

Origin of Product

United States

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